4-(2-Bromo-1,1,2-trifluoroethoxy)aniline
Description
4-(2-Bromo-1,1,2-trifluoroethoxy)aniline is a halogenated aniline derivative characterized by a bromo- and trifluoro-substituted ethoxy group at the para position of the aniline ring. Its molecular formula is C₈H₅BrF₃NO, with a calculated molecular weight of 268.03 g/mol. The ethoxy substituent consists of a two-carbon chain where the first carbon (adjacent to oxygen) bears two fluorine atoms, and the second carbon has one fluorine and one bromine atom (structure: -O-CF₂-CFBr).
Properties
CAS No. |
88553-85-9 |
|---|---|
Molecular Formula |
C8H7BrF3NO |
Molecular Weight |
270.05 g/mol |
IUPAC Name |
4-(2-bromo-1,1,2-trifluoroethoxy)aniline |
InChI |
InChI=1S/C8H7BrF3NO/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7H,13H2 |
InChI Key |
PQDNTKFSQGINSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC(C(F)Br)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)aniline
- Molecular Formula: C₈H₅BrF₄NO
- Molecular Weight : 287.03 g/mol
- Structural Differences :
- The ethoxy group is tetrafluorinated (-O-CF₂-CF₂Br ) with an additional fluorine at the second carbon.
- Substituent position: Meta (3-position) on the aniline ring vs. para (4-position) in the target compound.
- Meta substitution alters steric and electronic interactions, affecting regioselectivity in subsequent reactions.
2-Bromo-4-(trifluoromethoxy)aniline
- Molecular Formula: C₇H₅BrF₃NO
- Molecular Weight : 256.02 g/mol
- Structural Differences :
- A trifluoromethoxy group (-OCF₃ ) replaces the bromo-trifluoroethoxy group at the para position.
- Bromine is located at the ortho (2-position) on the aniline ring.
- Implications :
- The trifluoromethoxy group is less sterically bulky than the ethoxy chain, favoring reactions sensitive to steric hindrance.
- Ortho-substituted bromine may increase steric strain, limiting accessibility for nucleophilic substitution.
4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline
- Molecular Formula: C₈H₆Cl₂F₃NO
- Molecular Weight : 260.04 g/mol
- Structural Differences :
- Chlorine replaces bromine in both the ethoxy group (-O-CF₂-CFCl ) and the aniline ring (4-position).
- Substituent position: Ethoxy group at the meta (3-position) vs. para (4-position).
- Implications: Smaller halogen (Cl vs. Chlorinated analogs may exhibit different toxicity profiles in biological applications.
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
Reactivity :
- Brominated ethoxy groups (e.g., in the target compound and ) are more reactive in nucleophilic substitutions than chlorinated analogs due to bromine’s lower bond dissociation energy .
- Para-substituted derivatives (target and ) exhibit enhanced electronic conjugation compared to meta-substituted analogs, influencing their behavior in electrophilic aromatic substitution.
Stability and Solubility :
- Increased fluorination (e.g., tetrafluoro in ) correlates with higher thermal stability but lower solubility in aqueous media .
- Chlorinated compounds () may exhibit better solubility in organic solvents due to reduced polarity.
Applications :
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